molecular formula C7H7F3N2O2S B1349468 {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-29-0

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine

Cat. No.: B1349468
CAS No.: 4837-29-0
M. Wt: 240.21 g/mol
InChI Key: SIJLORWDYWCBPZ-UHFFFAOYSA-N
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Description

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfonyl group, which is further connected to a phenyl ring and a hydrazine moiety.

Mechanism of Action

Target of Action

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is a complex compound with multiple potential targets. It has been found to interact with arylthiolate anions , forming electron donor-acceptor (EDA) complexes . This interaction is crucial for its mode of action .

Mode of Action

The compound acts as a trifluoromethyl radical precursor . In the presence of arylthiolate anions, it forms EDA complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the S-trifluoromethylation of thiophenols . This process is facilitated by the formation of EDA complexes with arylthiolate anions and subsequent SET reactions . The compound also participates in the one-step reduction and functionalization of graphene oxide .

Pharmacokinetics

The compound’s molecular weight (17614) and its insolubility in water suggest that its bioavailability may be influenced by these factors.

Result of Action

The primary result of the action of this compound is the S-trifluoromethylation of thiophenols . This process can lead to the creation of new compounds with potential applications in various fields . Additionally, the compound can participate in the reduction and functionalization of graphene oxide .

Action Environment

The action of this compound is influenced by environmental factors such as light. The compound’s SET reactions with arylthiolate anions occur under visible light irradiation . This suggests that the compound’s action, efficacy, and stability may be affected by light conditions.

Biochemical Analysis

Biochemical Properties

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a phenylhydrazine-based reductant containing fluorine atoms, which is utilized in the one-step reduction and functionalization of graphene oxide . This compound’s interactions with biomolecules are primarily based on its ability to form stable complexes and participate in redox reactions, making it a useful reagent in biochemical assays and studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a reductant can impact oxidative stress responses and redox signaling pathways within cells . Additionally, this compound may alter gene expression patterns by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This compound’s ability to participate in redox reactions also plays a crucial role in its mechanism of action, as it can alter the redox state of cells and influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role as a reductant allows it to participate in redox reactions, influencing metabolic flux and metabolite levels within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonyl hydrazides, sulfides, and various substituted hydrazine derivatives .

Comparison with Similar Compounds

  • Trifluoromethylphenylhydrazine
  • Trifluoromethylsulfonyl chloride
  • Trifluoromethylphenol

Comparison: Compared to similar compounds, {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile reagent in synthetic chemistry and a promising candidate in pharmaceutical research .

Properties

IUPAC Name

[4-(trifluoromethylsulfonyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)6-3-1-5(12-11)2-4-6/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJLORWDYWCBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248728
Record name [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-29-0
Record name [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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